molecular formula C9H7NO6 B14135550 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid CAS No. 110683-73-3

5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

Cat. No.: B14135550
CAS No.: 110683-73-3
M. Wt: 225.15 g/mol
InChI Key: ZYZABUWHWQQKNQ-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is an organic compound with the molecular formula C9H7NO6 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. One common method is the nitration of 2,3-dihydro-1,4-benzodioxine using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rates and yields. Additionally, solvent selection is crucial to optimize the solubility of reactants and products, with common solvents including dichloromethane and acetonitrile .

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form 5-amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Tin(II) chloride, hydrochloric acid

    Substitution: Sodium methoxide, methanol

Major Products:

Scientific Research Applications

5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with enzymes, inhibiting their activity and affecting biochemical pathways .

Comparison with Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
  • 5-Amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
  • 5-Methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

Comparison: 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which confer distinct reactivity and biological activity. In contrast, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid lacks the nitro group, resulting in different chemical behavior and applications. The amino and methoxy derivatives exhibit different reactivity patterns and biological activities, making them useful in different contexts .

Properties

CAS No.

110683-73-3

Molecular Formula

C9H7NO6

Molecular Weight

225.15 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C9H7NO6/c11-9(12)7-4-15-6-3-1-2-5(10(13)14)8(6)16-7/h1-3,7H,4H2,(H,11,12)

InChI Key

ZYZABUWHWQQKNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C=CC=C2O1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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